AMPA/kainate antagonist-1, also known as NBQX disodium salt, is a synthetic compound that acts as a selective antagonist for AMPA and kainate receptors. These receptors are subtypes of glutamate receptors in the central nervous system, playing crucial roles in synaptic transmission and plasticity. The compound is particularly noted for its neuroprotective and anticonvulsant properties, making it valuable in research related to neurological disorders.
NBQX disodium salt is classified as a competitive antagonist of AMPA and kainate receptors. It is synthesized chemically rather than being derived from natural sources. The compound's CAS number is 479347-86-9, and it is characterized by its water solubility, allowing for easy application in laboratory settings .
The synthesis of AMPA/kainate antagonist-1 typically involves several steps that include the modification of existing chemical structures to enhance receptor selectivity and potency. One common method includes the use of quinoxaline derivatives, which are subjected to various chemical reactions such as acylation, reduction, and cross-coupling to achieve the desired molecular structure.
A notable synthetic route involves starting with commercially available precursors like 1-fluoro-4-iodo-2-nitrobenzene. This compound undergoes nucleophilic aromatic substitution followed by a series of transformations including acylation and spontaneous cyclization to yield the final product. The process can also incorporate techniques like Sonogashira cross-coupling to introduce specific functional groups that enhance receptor binding affinity .
The molecular structure of AMPA/kainate antagonist-1 can be represented by the formula . Its structural features include a dioxo group and a sulfonamide moiety, which are critical for its binding interactions with glutamate receptors.
The molecular weight of NBQX disodium salt is approximately 380.24 g/mol. The compound exhibits specific structural characteristics that facilitate its selective antagonism at AMPA and kainate receptors, particularly through interactions at the transmembrane domain of these proteins .
AMPA/kainate antagonist-1 engages in various chemical reactions that define its pharmacological activity. These include competitive binding with agonists at AMPA and kainate receptors, which prevents receptor activation and subsequent neuronal excitability.
The compound's mechanism involves reversible binding to the receptor sites, where it competes with natural ligands such as glutamate and kainate. This competitive inhibition results in reduced calcium influx through the ion channels associated with these receptors, thereby modulating synaptic transmission .
The mechanism of action for AMPA/kainate antagonist-1 primarily revolves around its ability to inhibit the excitatory signaling mediated by AMPA and kainate receptors. Upon administration, the antagonist binds to the receptor sites, blocking agonist-induced currents.
Research indicates that this compound effectively reduces neuronal excitability in various models of epilepsy and neurodegenerative diseases. Its action leads to decreased neurotransmitter release and modulation of synaptic plasticity processes such as long-term potentiation, which are crucial for memory and learning .
AMPA/kainate antagonist-1 is a solid compound that is highly soluble in water (up to 100 mM), making it suitable for various biological assays. It should be stored under desiccating conditions at +4°C for optimal stability.
The compound exhibits stability under standard laboratory conditions but should be protected from moisture. Its solubility profile allows it to be used effectively in both in vitro and in vivo studies involving glutamate receptor modulation .
AMPA/kainate antagonist-1 has significant applications in neuroscience research, particularly in studies focused on epilepsy, neuroprotection, and synaptic plasticity. It serves as a valuable tool for investigating the roles of AMPA and kainate receptors in various neurological conditions. Additionally, its ability to selectively inhibit these receptors makes it an important candidate for developing new therapeutic agents aimed at treating disorders associated with excitotoxicity .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3